molecular formula C18H19N3O B8075438 Ondansetron-13C,d3

Ondansetron-13C,d3

Cat. No.: B8075438
M. Wt: 297.37 g/mol
InChI Key: FELGMEQIXOGIFQ-JVXUGDAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ondansetron-13C-d3 is a labeled compound of Ondansetron, which is a serotonin 5-HT3 receptor antagonist primarily used as an antiemetic. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ondansetron-13C-d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ondansetron. The process typically starts with the synthesis of a precursor molecule, followed by a series of chemical reactions to introduce the labeled isotopes. One common method involves the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine, followed by a Fischer indole synthesis to form the carbazolone intermediate. This intermediate is then subjected to a Mannich reaction and substitution with 2-methylimidazole to yield Ondansetron-13C-d3 .

Industrial Production Methods

Industrial production of Ondansetron-13C-d3 follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance the efficiency and scalability of the process. This method allows for precise control of reaction parameters and improved yields .

Chemical Reactions Analysis

Types of Reactions

Ondansetron-13C-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Mechanism of Action

Ondansetron-13C-d3, like its parent compound Ondansetron, acts as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain. By blocking these receptors, Ondansetron-13C-d3 prevents the initiation of the vomiting reflex, making it effective in treating nausea and vomiting associated with chemotherapy, radiotherapy, and surgery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ondansetron-13C-d3 is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for more precise and accurate studies in pharmacokinetics and metabolic research, providing a distinct advantage over its non-labeled counterparts .

Properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuterio(113C)methyl)-2,3-dihydro-1H-carbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2+1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-JVXUGDAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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